1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid
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Overview
Description
1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid is a synthetic organic compound that belongs to the indoline class of molecules This compound is characterized by the presence of a fluorine atom at the 7th position of the indoline ring and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the 2,4-Dimethoxyphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the indoline core reacts with 2,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted indoline derivatives.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2,4-Dimethoxybenzylamine: A related compound with a similar 2,4-dimethoxyphenyl group but different core structure.
3,4-Dimethoxyphenethylamine: Another related compound with a similar methoxy substitution pattern but different core structure.
Uniqueness: 1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid is unique due to the combination of its fluorine atom, indoline core, and 2,4-dimethoxyphenylmethyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18FNO4 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C18H18FNO4/c1-23-13-7-6-12(16(9-13)24-2)10-20-15(18(21)22)8-11-4-3-5-14(19)17(11)20/h3-7,9,15H,8,10H2,1-2H3,(H,21,22) |
InChI Key |
UYUIFJDNUXRDJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(CC3=C2C(=CC=C3)F)C(=O)O)OC |
Origin of Product |
United States |
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